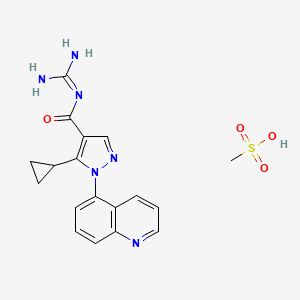
Zoniporide mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoniporide mesylate is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Zoniporide mesylate, a selective inhibitor of the sodium-hydrogen exchanger 1 (NHE1), has garnered attention due to its significant biological activity and potential therapeutic applications. This article delves into its mechanisms, metabolic pathways, and implications in various medical contexts, supported by data tables and relevant case studies.
Overview of this compound
Zoniporide is characterized as a potent and selective inhibitor of NHE1, with an IC50 value of approximately 14 nM , demonstrating over 150-fold selectivity against other NHE isoforms . This high specificity makes it a valuable candidate for therapeutic interventions where modulation of intracellular pH is crucial.
The primary mechanism of zoniporide involves the inhibition of NHE1, which plays a critical role in regulating intracellular pH and cellular volume. By inhibiting this exchanger, zoniporide effectively reduces sodium influx and promotes cellular acidosis, which can have various physiological effects:
- Cardiac Protection : In models of ischemia-reperfusion injury, zoniporide has been shown to reduce infarct size significantly .
- Cancer Therapy : Elevated NHE1 activity is linked to tumor progression; thus, zoniporide's inhibition may provide a novel approach to cancer treatment by altering the tumor microenvironment .
Metabolism and Pharmacokinetics
Zoniporide undergoes extensive metabolism primarily via aldehyde oxidase. Research indicates that after intravenous infusion, about 57% of the administered dose is recovered in feces, with the major metabolite being 2-oxozoniporide (M1) . The metabolic pathways are summarized in the following table:
| Metabolite | Description | Percentage of Dose |
|---|---|---|
| M1 | Major circulating metabolite | 74% (in plasma) |
| M2 | Hydrolyzed guanidine moiety | 17% |
| M3 | Hydrolyzed carboxylic acid derivative | 6.4% |
Case Studies
- Cardiac Ischemia-Reperfusion : A study demonstrated that zoniporide administration in isolated hearts led to a significant reduction in infarct size compared to control groups. This suggests its potential as a cardioprotective agent during ischemic events .
- Cancer Cell Lines : Research involving various cancer cell lines showed that zoniporide could inhibit cell proliferation by inducing acidosis in the tumor microenvironment. This effect was correlated with decreased NHE1 activity, highlighting its potential as an anticancer therapeutic .
Propriétés
Numéro CAS |
249296-45-5 |
|---|---|
Formule moléculaire |
C18H20N6O4S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C17H16N6O.CH4O3S/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;1-5(2,3)4/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H3,(H,2,3,4) |
Clé InChI |
LEHNUSLKIYRRQJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N |
SMILES canonique |
CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N |
Key on ui other cas no. |
249296-45-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















